molecular formula C9H10N2O4S B2860842 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide CAS No. 1240527-49-4

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B2860842
CAS RN: 1240527-49-4
M. Wt: 242.25
InChI Key: PXGPAEWSQDXDAH-UHFFFAOYSA-N
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Description

The compound “2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide” is a type of benzoxazine . Benzoxazines are heterocyclic compounds with a wide range of applications in the field of organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a convenient one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates and their conversion into the respective carboxylic acids are described . Another synthesis involves the internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis .


Molecular Structure Analysis

The proline peptide bond was shown by 2D proton NMR studies to exist exclusively in the trans conformation in benzyl (2S)-1- . This suggests that the compound may have a similar structure.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can be converted into carboxylic acids . It can also be used as a starting material for the synthesis of potential COX-2 inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 75.6 Ų .

Scientific Research Applications

Stability and Synthesis

Qualitative Analysis of Stability

The stability of the oxazine ring, a core component of benzoxazine derivatives, including 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, was assessed through hydrolysis studies. These studies, conducted using proton nuclear magnetic resonance spectroscopy, revealed the impact of electronic effects of substituents on the stability and decomposition rates of the oxazine ring systems, suggesting a complex hydrolysis mechanism involving intermediate formation (Moloney, Craik, & Iskander, 1992).

Synthesis and Antimicrobial Activity

A new series of benzoxazine-6-sulfonamide derivatives, related to this compound, was synthesized and evaluated for their antimicrobial activities. The synthesized compounds exhibited significant antibacterial and antifungal activities, comparable to standard drugs, highlighting their potential in developing new antimicrobial agents (Konda et al., 2015).

Material Science Applications

Proton Exchange Membrane in Fuel Cells

The synthesis of a novel sulfonic acid-containing benzoxazine monomer demonstrated its application in direct methanol fuel cells. The cross-linked polybenzoxazine membrane prepared from this monomer exhibited high proton conductivity and low methanol permeability, indicating its suitability for use in fuel cell technology (Yao et al., 2014).

Medicinal Chemistry

Antimalarial and Antiviral Activity

The antimalarial and potential antiviral activities of sulfonamide derivatives were investigated, revealing that these compounds, including those structurally related to this compound, exhibited significant antimalarial activity and favorable ADMET properties. These findings suggest their potential utility in treating malaria and possibly COVID-19 (Fahim & Ismael, 2021).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have been identified as inhibitors of protoporphyrinogen oxidase (protox) .

Future Directions

The compound and its derivatives have potential applications in the field of medicinal chemistry. For instance, they can be used in the synthesis of potential COX-2 inhibitors . They can also be used as molecular tools for the design of peptidomimetics .

properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPAEWSQDXDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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